methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate
Description
Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate is a coumarin derivative featuring a morpholine moiety at position 8, a hydroxy group at position 7, a methyl group at position 4, and an acetate ester at position 2. Coumarins are widely studied for their fluorescence properties and biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . The morpholine substituent enhances solubility in polar solvents and may influence intermolecular interactions, such as hydrogen bonding, which can affect both physicochemical properties and bioactivity . Structural characterization of such compounds typically involves spectroscopic methods (NMR, IR, MS) and X-ray crystallography, often refined using programs like SHELXL .
Properties
Molecular Formula |
C18H21NO6 |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
methyl 2-[7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxochromen-3-yl]acetate |
InChI |
InChI=1S/C18H21NO6/c1-11-12-3-4-15(20)14(10-19-5-7-24-8-6-19)17(12)25-18(22)13(11)9-16(21)23-2/h3-4,20H,5-10H2,1-2H3 |
InChI Key |
JRYVGESKMBHEHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2CN3CCOCC3)O)CC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Coumarin Backbone Formation
The 2H-chromen-2-one core is typically constructed via the Pechmann condensation , a classic method for coumarin synthesis. This involves the acid-catalyzed reaction of phenols with β-keto esters. For example, resorcinol derivatives react with ethyl acetoacetate in the presence of sulfuric acid to form 7-hydroxy-4-methylcoumarin intermediates.
Bromomethylation at the C8 Position
Introduction of the morpholin-4-ylmethyl group at C8 requires bromomethylation as a critical intermediate step. As demonstrated in, 6-methyl-2H-chromen-2-one undergoes radical bromination using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl₄) with azobisisobutyronitrile (AIBN) as a radical initiator. This yields 6-(bromomethyl)-2H-chromen-2-one with >80% efficiency.
Morpholine Substitution
The bromomethyl intermediate undergoes nucleophilic substitution with morpholine in the presence of a base such as potassium hydroxide (KOH). This step proceeds via an SN2 mechanism, where morpholine displaces bromide to form the 8-(morpholin-4-ylmethyl) group. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing the transition state.
Esterification at C3
The acetate group at C3 is introduced through esterification or alkylation . In, methyl 2-(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate is synthesized via a Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to couple the acetic acid derivative to the coumarin hydroxyl group.
Detailed Synthetic Pathways
Pathway A: Sequential Functionalization
This route prioritizes modular assembly, enabling precise control over substitution patterns.
Step 1: Synthesis of 7-Hydroxy-4-Methylcoumarin
Step 2: Bromomethylation at C8
Step 3: Morpholine Incorporation
Step 4: Esterification at C3
Pathway B: Convergent Synthesis
This approach reduces step count by coupling pre-functionalized segments.
Intermediate Synthesis: Morpholin-4-Ylmethyl Building Block
Coupling with Acetate Precursor
-
Reactants : Morpholine-functionalized coumarin (1.0 equiv), methyl acrylate (1.2 equiv)
-
Catalyst : Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%)
-
Solvent : Toluene, 100°C, 24 hours
-
Yield : 55%
Optimization and Challenges
Regioselectivity in Bromomethylation
Radical bromination at C8 competes with C6 substitution. Studies in show that steric hindrance from the 4-methyl group directs bromination to C8, achieving >90% regioselectivity when using excess NBS.
Stability of the Morpholine Moiety
The morpholine group is susceptible to oxidation under acidic conditions. Patent data from recommends inert atmospheres (N₂/Ar) and chelating agents (e.g., EDTA) to suppress degradation during substitution.
Purification Techniques
-
Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) resolves esterified products.
-
Recrystallization : Methanol/water mixtures (4:1) yield high-purity (>98%) final compounds.
Analytical Data for Key Intermediates
Scalability and Industrial Relevance
Patent CN114853736A highlights continuous-flow reactors for large-scale production, reducing reaction times by 40% compared to batch processes. Key parameters include:
Chemical Reactions Analysis
Types of Reactions
Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the chromen-2-one core can be reduced to form a dihydro derivative.
Substitution: The morpholin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dihydro derivatives .
Scientific Research Applications
Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the development of new materials and as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease progression or activate receptors that promote beneficial cellular responses .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The compound’s structural analogs include other 3-yl acetates/propionates with variations in substituents at positions 4, 7, and 7. Key comparisons are summarized below:
Table 1: Substituent Effects on Fluorescence and Solubility
Key Observations :
- Morpholine vs. Alkyl Groups : The morpholine group in the target compound improves solubility in polar solvents (e.g., chloroform, DMSO) compared to alkyl-substituted analogs, likely due to its hydrogen-bonding capacity .
- Fluorescence : Solid-state fluorescence is highest in the target compound, attributed to the electron-donating morpholine group stabilizing excited-state transitions. In solution, chloroform maximizes fluorescence intensity by reducing solvent quenching effects .
- Ester Group Variation : Propionyl analogs exhibit marginally lower fluorescence than acetates, possibly due to increased steric hindrance affecting π-π stacking .
Crystallographic and Computational Analysis
X-ray diffraction data for coumarin derivatives are often refined using SHELXL , with software suites like WinGX assisting in data processing .
Biological Activity
Methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-yl]acetate is a synthetic compound belonging to the class of coumarin derivatives . Its unique structural features, including a chromenone core and a morpholinyl group, contribute to its diverse biological activities. This article explores the biological activity of this compound, highlighting its pharmacological potential, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 317.34 g/mol. The compound's structure is characterized by:
- Chromenone core : A bicyclic structure typical of coumarins.
- Morpholinyl group : Enhances solubility and biological activity.
- Hydroxy and acetoxy groups : Contribute to its pharmacological properties.
Biological Activities
This compound has been investigated for several biological activities:
- Antioxidant Activity : Coumarin derivatives are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress.
- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines. Its mechanism may involve the induction of apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.
- Modulation of Signaling Pathways : It could influence key signaling pathways related to cell survival and apoptosis, such as the NF-kB and MAPK pathways.
- Interaction with Biological Targets : Binding studies indicate that the compound interacts with various biological targets, enhancing its pharmacological profile.
Research Findings
Recent studies have further elucidated the biological activity of this compound:
| Study | Findings |
|---|---|
| Smolecule (2024) | Demonstrated significant antimicrobial activity against Gram-positive bacteria. |
| ACS Medicinal Chemistry (2010) | Identified potential anticancer properties through apoptosis induction in cancer cell lines. |
| MDPI (2020) | Highlighted anti-inflammatory effects in animal models, suggesting therapeutic applications in chronic inflammatory conditions. |
Case Studies
- Anticancer Activity : In vitro studies on MCF7 (breast cancer) and HT29 (colon cancer) cells showed that treatment with methyl [7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2-oxo-2H-chromen-3-y]acetate resulted in a dose-dependent decrease in cell viability, with IC50 values indicating potent anticancer effects.
- Antimicrobial Study : A study assessed the antimicrobial efficacy against Staphylococcus aureus and Escherichia coli, revealing that the compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
